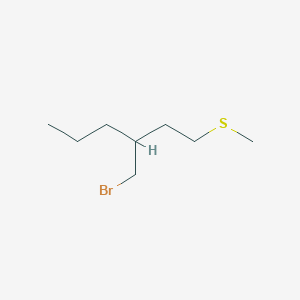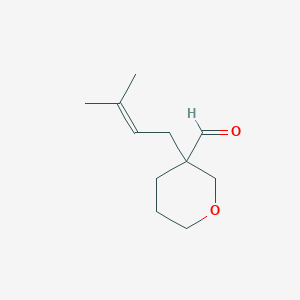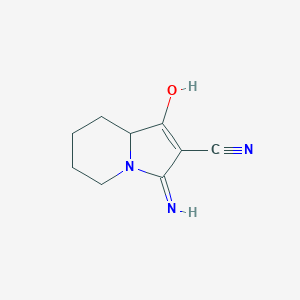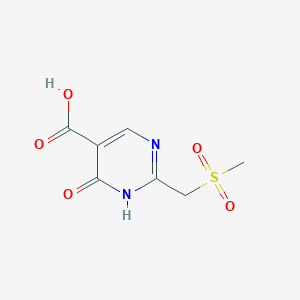
2-(Methanesulfonylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methanesulfonylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a methanesulfonylmethyl group attached to the pyrimidine ring, which also contains a carboxylic acid and a keto group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methanesulfonylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might start with the formation of a pyrimidine ring through a cyclization reaction, followed by the introduction of the methanesulfonylmethyl group via sulfonylation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced purification techniques to handle large quantities of reactants and products. The use of automated systems and real-time monitoring can help optimize reaction conditions and improve overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methanesulfonylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce other functional groups within the molecule.
Substitution: The methanesulfonylmethyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids or other oxidized derivatives, while reduction could produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
2-(Methanesulfonylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as enzyme inhibition or antimicrobial activity.
Industry: The compound can be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-(Methanesulfonylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved could include inhibition of metabolic processes or interference with signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonic acid: A simpler compound with a similar sulfonyl group but lacking the pyrimidine ring and carboxylic acid.
Methylsulfonylmethane: Another related compound with a sulfonyl group, commonly used as a dietary supplement.
MES (2-(N-morpholino)ethanesulfonic acid): A buffering agent with a sulfonic acid group, used in biological and chemical research.
Uniqueness
2-(Methanesulfonylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its structure allows for a wide range of modifications and applications, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C7H8N2O5S |
|---|---|
Poids moléculaire |
232.22 g/mol |
Nom IUPAC |
2-(methylsulfonylmethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H8N2O5S/c1-15(13,14)3-5-8-2-4(7(11)12)6(10)9-5/h2H,3H2,1H3,(H,11,12)(H,8,9,10) |
Clé InChI |
FZMJJXLSRWKOLZ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CC1=NC=C(C(=O)N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


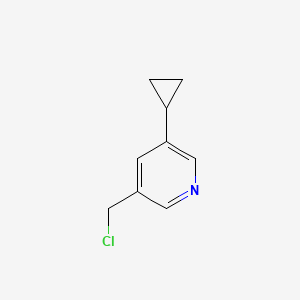
![2-[(1,3-Thiazol-2-yl)methyl]piperidine](/img/structure/B13205807.png)
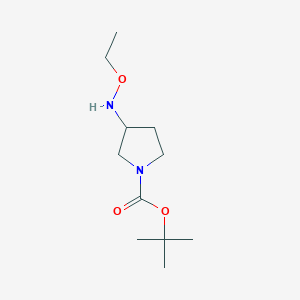
![2-(morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13205813.png)
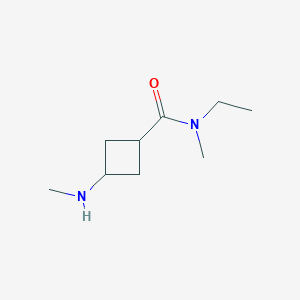


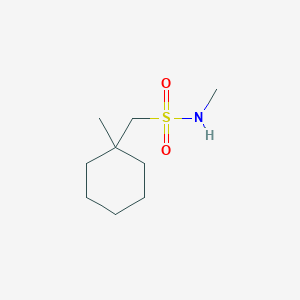
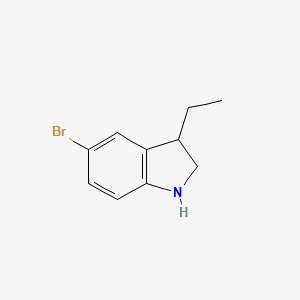
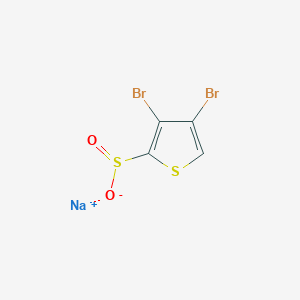
![2-(1-Bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13205855.png)
